Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)-
Description
Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is a complex organic compound that features a combination of aromatic and aliphatic structures
Properties
CAS No. |
17060-69-4 |
|---|---|
Molecular Formula |
C23H32N2O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C23H32N2O2/c1-5-12-25(13-6-2)16-22(26)24-23-18(3)14-21(15-19(23)4)27-17-20-10-8-7-9-11-20/h7-11,14-15H,5-6,12-13,16-17H2,1-4H3,(H,24,26) |
InChI Key |
SNTDPSZKPUYZOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)NC1=C(C=C(C=C1C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic Substitution: Introduction of the phenylmethoxy group onto the aromatic ring.
Amidation: Formation of the acetamide group through reaction with acetic anhydride or acetyl chloride.
Alkylation: Introduction of the dipropylamino group via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the dipropylamino group.
Reduction: Reduction reactions could target the acetamide group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler acetamide derivative with analgesic properties.
Diphenhydramine: An antihistamine with a similar dipropylamino group.
Uniqueness
Acetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-2-(dipropylamino)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
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